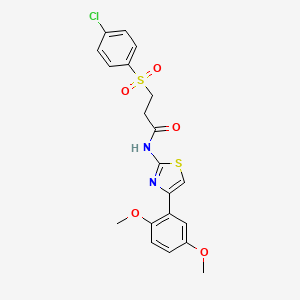

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide

Description

3-((4-Chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-chlorophenylsulfonyl group and a 4-(2,5-dimethoxyphenyl)thiazol-2-yl moiety. The compound’s synthesis likely involves multi-step reactions, including sulfonylation, thiazole ring formation, and amide coupling, as inferred from analogous pathways in the literature .

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2O5S2/c1-27-14-5-8-18(28-2)16(11-14)17-12-29-20(22-17)23-19(24)9-10-30(25,26)15-6-3-13(21)4-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWJVTPWNZDBIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a condensation reaction between a 2-aminothiophenol and a suitable α-haloketone.

Introduction of the Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction.

Sulfonylation: The 4-chlorophenyl group is sulfonylated using chlorosulfonic acid or a similar sulfonylating agent.

Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the sulfonyl chloride intermediate with a suitable amine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy groups.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The major product would be the corresponding sulfide.

Substitution: Depending on the substituent, products can vary widely, including halogenated or aminated derivatives.

Scientific Research Applications

Structural Representation

A detailed structural representation can be visualized through chemical drawing software or databases like PubChem, which provides insights into the compound's functional groups and stereochemistry.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including those similar to 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide. For instance, compounds with thiazole moieties have shown significant efficacy in various seizure models. Specific analogs demonstrated median effective doses lower than standard treatments, indicating potential for new therapeutic agents in epilepsy management .

Anti-inflammatory Properties

Thiazole-containing compounds have been extensively researched for their anti-inflammatory effects. The sulfonamide group in this compound may enhance its interaction with inflammatory pathways. Studies reveal that similar compounds exhibit inhibition of pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation .

Anticancer Potential

Research indicates that thiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds structurally related to this compound have been evaluated in vitro and in vivo for their ability to inhibit tumor growth across different cancer cell lines, showcasing their potential as chemotherapeutic agents .

Drug Design and Development

The unique structure of this compound makes it a candidate for structure-based drug design. Its sulfonamide and thiazole components can be optimized to enhance pharmacokinetic properties while minimizing toxicity. Computational studies are being conducted to model interactions with biological targets, paving the way for novel drug formulations .

Table: Summary of Case Studies on Thiazole Derivatives

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and thiazole groups are known to participate in hydrogen bonding and other interactions that can influence biological activity.

Comparison with Similar Compounds

Key Observations :

Yield Comparison :

- Triazoles [7–9]: High yields (75–85%) due to straightforward cyclization .

- Thiazole Derivatives (): Moderate yields (70–80%) due to multi-step purifications .

Spectroscopic and Physicochemical Properties

IR Spectroscopy :

Solubility :

- The 2,5-dimethoxyphenyl group improves hydrophilicity compared to fully halogenated analogs (e.g., 4-fluorophenyl in ) .

Biological Activity

3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole moiety and sulfonyl groups, which are pivotal for its biological activity. The synthesis typically involves multi-step organic reactions, including sulfonylation and amide formation.

Key Synthetic Route:

- Sulfonylation : The reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative.

- Amidation : Formation of the amide bond with 2,5-dimethoxyphenyl derivatives.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | < 1.0 |

| Thiazole Analog | HT29 | 1.98 ± 1.22 |

These findings suggest that the structural elements of the compound contribute to its cytotoxic effects against various cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated efficacy against pathogenic strains, particularly Mycobacterium tuberculosis.

The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

- Receptor Modulation : The compound may modulate receptor activity involved in inflammatory responses and cancer progression.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Antitumor Efficacy : A study involving various thiazole derivatives showed that modifications in the phenyl ring significantly enhanced anticancer activity, suggesting structure-activity relationships (SAR) are crucial for optimizing therapeutic effects .

- Antimicrobial Potential : Research indicated that thiazole-containing compounds exhibited promising antifungal and antitubercular activities, reinforcing their role as potential leads in drug discovery .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 3-((4-chlorophenyl)sulfonyl)-N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)propanamide?

- Methodological Answer : Synthesis typically involves sequential functionalization:

Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., KOH/ethanol) to form the thiazole core .

Sulfonamide coupling : Reacting the thiazole-2-amine intermediate with 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to form the sulfonamide bond .

Propanamide linkage : Acylation of the thiazole nitrogen using activated esters (e.g., HBTU/DMAP) under inert atmosphere .

Critical conditions include temperature control (<80°C to prevent decomposition) and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole proton at δ 7.2–7.5 ppm; sulfonyl group absence of protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and detect degradation products .

- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]⁺ expected for C₂₀H₁₈ClN₂O₅S₂: 489.03 g/mol) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Test against COX-2 or carbonic anhydrase isoforms (sulfonamide-thiazole hybrids are known inhibitors) using fluorometric or spectrophotometric methods (e.g., NADH-coupled assays) .

- Anticancer screening : NCI-60 cell line panel for cytotoxicity (72-hour exposure, IC₅₀ determination via MTT assay) .

- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 2,5-dimethoxyphenyl → 3,4-dichlorophenyl) to assess electronic/steric effects .

- Bioisosteric replacement : Replace the sulfonyl group with phosphonate or carbonyl to evaluate binding affinity shifts .

- 3D-QSAR modeling : Use CoMFA/CoMSIA on datasets from analogs to predict activity cliffs and guide synthesis .

Q. What strategies resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

- Methodological Answer :

- Replicate assays : Perform triplicate experiments under standardized conditions (e.g., cell passage number, serum concentration) .

- Orthogonal assays : Validate anticancer activity via apoptosis markers (Annexin V/PI staining) alongside MTT .

- Stability testing : Monitor compound degradation in assay media (HPLC) to rule out false negatives .

Q. How can the mechanism of action be elucidated for this compound’s antitumor effects?

- Methodological Answer :

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins (e.g., tubulin, kinases) .

- Transcriptomic profiling : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Molecular docking : Simulate interactions with predicted targets (e.g., EGFR kinase domain) using AutoDock Vina .

Q. What experimental approaches assess the compound’s metabolic stability and potential toxicity?

- Methodological Answer :

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- AMES test : Bacterial reverse mutation assay (TA98/TA100 strains) to evaluate mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.